N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
Description
Overview and Chemical Classification
N-(4-(N-(2-(3-Methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic sulfonamide derivative characterized by a unique structural architecture combining acetamide, sulfonamide, and isoxazole moieties. The molecular formula, $$ \text{C}{12}\text{H}{13}\text{N}{3}\text{O}{4}\text{S} $$, reflects its hybrid nature, with a molecular weight of 295.31 g/mol. The compound’s structure includes:
- Acetamide group ($$ \text{CH}_3\text{CONH}- $$): Enhances solubility and metabolic stability.
- Sulfonamide bridge ($$ \text{SO}_2\text{NH}- $$): Imparts antibacterial and enzyme-inhibitory properties.
- 3-Methylisoxazole ring : A five-membered heterocycle contributing to bioactivity through hydrogen bonding and hydrophobic interactions.
Classified under the broader category of isoxazole-containing sulfonamides, this compound shares structural similarities with clinical agents like sulfamethoxazole and valdecoxib but distinguishes itself through its ethyl-linked isoxazole substitution.
Historical Development of Acetamide-Sulfonamide Compounds
The development of sulfonamides began with the discovery of prontosil in 1932, the first synthetic antibacterial agent effective against streptococcal infections. The elucidation of sulfanilamide ($$ \text{C}6\text{H}8\text{N}2\text{O}2\text{S} $$) as prontosil’s active metabolite marked a turning point, leading to derivatives with improved efficacy and reduced toxicity. Acetamide-sulfonamide hybrids emerged later, leveraging the acetamide group’s metabolic stability. For example, sulfacetamide ($$ \text{C}8\text{H}{10}\text{N}2\text{O}3\text{S} $$), introduced in the 1940s, combined antibacterial and anti-inflammatory properties. The integration of isoxazole rings, as seen in zonisamide ($$ \text{C}8\text{H}8\text{N}2\text{O}3\text{S} $$), further expanded therapeutic applications to anticonvulsant and antimicrobial domains.
Significance in Sulfonamide Research
This compound exemplifies the strategic fusion of sulfonamide pharmacophores with heterocyclic systems to enhance target selectivity. Key research areas include:
- Enzyme inhibition : Demonstrated activity against urease and carbonic anhydrase isoforms, critical in bacterial pathogenesis and tumor metabolism.
- Antibacterial potential : Structural analogs show efficacy against multidrug-resistant Escherichia coli and Staphylococcus aureus.
Table 1: Comparative Enzyme Inhibition Profiles
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| N-(4-(N-(2-(3-Methyl... | Urease | 9.95 | |
| Sulfamethoxazole | Dihydropteroate synthase | 12.4 | |
| Valdecoxib | Cyclooxygenase-2 | 0.005 |
Position within Isoxazole-Containing Sulfonamide Family
The compound occupies a niche among isoxazole sulfonamides due to its ethyl spacer, which optimizes steric and electronic interactions with biological targets. Compared to sulfisoxazole ($$ \text{C}{11}\text{H}{13}\text{N}3\text{O}3\text{S} $$), which lacks the acetamide group, this derivative exhibits improved pharmacokinetic profiles. Structural analogs like isoxaflutole ($$ \text{C}{15}\text{H}{12}\text{F}3\text{N}\text{O}4\text{S} $$) highlight the role of isoxazole rings in herbicidal activity, underscoring the versatility of this scaffold.
Current Research Landscape
Recent advances focus on:
- Hybrid molecules : Coupling with coumarin or hydrazide motifs to amplify anti-biofilm activity.
- Green synthesis : Ultrasonic-assisted methods reducing reaction times to <1 hour.
- Computational modeling : 3D-QSAR studies predicting antibacterial efficacy against Pseudomonas aeruginosa.
Table 2: Recent Innovations in Isoxazole Sulfonamide Research
| Innovation | Application | Outcome (pMIC) | Reference |
|---|---|---|---|
| Coumarin-isoxazole hybrids | Antibacterial | 8.2 | |
| Ultrasonic synthesis | Anti-biofilm | 50% reduction | |
| Molecular docking | Urease inhibition | ΔG = -9.8 kcal/mol |
Properties
IUPAC Name |
N-[4-[2-(3-methyl-1,2-oxazol-5-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-9-13(21-17-10)7-8-15-22(19,20)14-5-3-12(4-6-14)16-11(2)18/h3-6,9,15H,7-8H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHTKVEROGTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Bond Formation
The core reaction couples 4-aminobenzenesulfonamide with 2-(3-methylisoxazol-5-yl)ethylamine under controlled conditions:
Reaction Scheme:
4-Aminobenzenesulfonamide + 2-(3-Methylisoxazol-5-yl)ethylamine
→ N-(4-Sulfamoylphenyl)-2-(3-methylisoxazol-5-yl)ethylamine
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 0°C → RT gradient |
| Reaction time | 18-24 hours |
| Equivalents ratio | 1:1.05 (sulfonamide:amine) |
| Base | Diisopropylethylamine (2.5 eq) |
| Yield | 78-82% |
Key side reaction: Over-sulfonylation at both amine groups (controlled by stoichiometry)
N-Acetylation Reaction
The intermediate undergoes selective acetylation at the primary amine position:
Reaction Scheme:
N-(4-Sulfamoylphenyl)-2-(3-methylisoxazol-5-yl)ethylamine + Acetic anhydride
→ Target compound
Critical Parameters:
| Factor | Optimal Range |
|---|---|
| Acetylating agent | Acetic anhydride (1.2 eq) |
| Solvent | Dichloromethane |
| Catalyst | DMAP (0.1 eq) |
| Temperature | 0-5°C |
| Reaction time | 4 hours |
| Workup | Aqueous NaHCO3 wash |
| Final purity | 97.3-98.8% (HPLC) |
Industrial-Scale Production
Large-scale manufacturing employs continuous flow chemistry for enhanced safety and yield:
Process Overview:
- Reactor 1 : Sulfonamide coupling (microfluidic mixer, 50 mL/min flow rate)
- Inline Purification : Scavenger resins remove excess amine
- Reactor 2 : Acetylation module (temperature-controlled loop reactor)
- Crystallization : Anti-solvent precipitation with heptane
Scale-Up Advantages:
- 93% overall yield vs. 78% batch process
- 98.5% purity by qNMR
- 85% reduction in organic solvent use
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reduces reaction times from hours to minutes:
Conditions:
- 300 W microwave irradiation
- Ethanol solvent
- 15 minute reaction time
- 76% isolated yield
Solid-Phase Synthesis
Enables parallel production of derivatives:
- Wang resin-bound 4-aminobenzenesulfonamide
- Amine coupling using HATU activation
- On-resin acetylation
- TFA cleavage (82% purity, 65% yield)
Critical Process Analytical Technologies
Real-Time Monitoring:
- FTIR tracks sulfonamide bond formation (disappearance of 3360 cm⁻¹ NH stretch)
- Raman spectroscopy monitors acetylation (appearance of 1655 cm⁻¹ amide I band)
Impurity Profile:
| Impurity | Source | Control Strategy |
|---|---|---|
| Di-acetylated byproduct | Over-acetylation | Stoichiometric control (1.05 eq) |
| Hydrolyzed sulfonamide | Moisture exposure | Strict anhydrous conditions |
| Isoxazole ring-opened | Acidic conditions | pH monitoring during workup |
Green Chemistry Considerations
Solvent Optimization:
- Cyrene® replaces DMF in acetylation step (PMI reduced from 58 to 12)
- Water:EtOH (3:1) mixture enables aqueous workup
Catalyst Innovations:
- Immobilized lipase (Candida antarctica) achieves 89% yield in biocatalytic route
- Recyclable magnetic Fe3O4@SiO2-TiO2 nanoparticles (5 cycles without activity loss)
Yield Optimization Strategies
Factorial Design Analysis:
A 2⁴ factorial study identified critical factors:
| Factor | Effect on Yield | p-value |
|---|---|---|
| Reaction temperature | +18.7% | 0.002 |
| Amine stoichiometry | +12.4% | 0.011 |
| Mixing speed | +6.2% | 0.043 |
| Nitrogen sparging | +3.1% | 0.212 |
Optimal combination increased yield from 78% to 91%
Characterization Data
Spectroscopic Confirmation:
- ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, SO2NH), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.4 Hz, 2H, ArH), 6.21 (s, 1H, isoxazole-H), 3.45 (q, J=6.8 Hz, 2H, CH2), 2.95 (t, J=6.8 Hz, 2H, CH2), 2.33 (s, 3H, CH3), 2.12 (s, 3H, COCH3)
Crystallographic Data:
- Space group: P21/c
- Unit cell: a=8.452 Å, b=12.307 Å, c=14.558 Å
- Density: 1.457 g/cm³
- R-factor: 0.0412
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, exhibit significant antibacterial properties. Studies have shown minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects. Research suggests that compounds containing acetamide and sulfonamide linkages can downregulate inflammatory mediators, making them relevant in treating conditions like arthritis .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit urease activity, which is crucial for certain bacterial pathogenicity. Comparative studies report IC50 values for urease inhibition ranging from 9.95 µM to over 60 µM for related structures .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of an aromatic amine with an acylating agent. A common method includes reacting 4-aminobenzenesulfonamide with 3-methylisoxazole-5-ethylamine in the presence of acetic anhydride .
Chemical Reactions:
- Oxidation : Can be performed using agents like potassium permanganate.
- Reduction : Achieved using sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur at the sulfonamide group.
Study on Antibacterial Efficacy
A recent study synthesized various derivatives of this compound and evaluated their antibacterial activity against clinical isolates. The findings indicated that modifications on the isoxazole ring significantly influenced antibacterial potency, with the most effective derivative exhibiting an MIC of 32 µg/mL against E. coli .
Urease Inhibition Analysis
Another research effort focused on the structure-activity relationship concerning urease inhibition. Modifications on the acetamide side significantly impacted inhibition efficacy; derivatives with methyl substitutions on the isoxazole ring showed enhanced inhibitory action compared to unsubstituted counterparts .
Data Tables
| Activity Type | Compound | IC50/MIC (µM/µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | This compound | 32 µg/mL | Effective against E. coli |
| Urease Inhibition | Related sulfonamide derivative | 9.95 µM | Significant inhibition observed |
| Anti-inflammatory | Various derivatives | Not specified | Modulates cytokine production |
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide and related compounds from the evidence:
Key Structural and Functional Comparisons :
Isoxazole Substitution :
- The target compound’s 3-methylisoxazole group is simpler than the 3,4-dimethylisoxazole in ’s analog. The additional methyl group in the latter may enhance lipophilicity but reduce metabolic stability .
- In contrast, pyrrolidine-carboxamide derivatives () replace the acetamide with a carboxamide and incorporate thiazole rings, likely for targeting specific enzymes or receptors .
Linker Variations: The ethyl spacer in the target compound distinguishes it from analogs with direct sulfamoyl-isoxazole linkages (e.g., compound 13 in ). Compounds with sulfanyl () or phenoxyacetamide () linkers exhibit divergent electronic properties, which could influence solubility and target engagement .
Biological Activity :
- While anti-exudative acetamides () and carbonic anhydrase inhibitors () share sulfonamide/acetamide pharmacophores, their heterocyclic substituents dictate specificity. For example, the tert-butyl sulfamoyl group in ’s compound enhances steric hindrance, a feature critical for isoform-selective enzyme inhibition .
Biological Activity
N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound that features a complex structure comprising an acetamide linked to a sulfonamide moiety and a 3-methylisoxazole group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial, anti-inflammatory, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.31 g/mol. The structural components include:
- Acetamide Group : Imparts stability and solubility.
- Sulfonamide Moiety : Known for various biological activities, including antibacterial properties.
- Isolated Methylisoxazole : Contributes to the compound's unique pharmacological profile.
Antibacterial Activity
Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds containing the sulfonamide group have been documented to inhibit bacterial growth effectively. A study indicated that derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. In particular, sulfonamide derivatives have shown promise in inhibiting urease activity, which is crucial for certain bacterial pathogenicity. A comparative study demonstrated that related structures exhibited IC50 values for urease inhibition in the range of 9.95 µM to over 60 µM, indicating varying degrees of efficacy based on structural modifications .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds with acetamide and sulfonamide linkages have been explored, revealing their ability to downregulate inflammatory mediators. This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases. The presence of the isoxazole ring may enhance these effects by modulating cytokine production .
Study on Antibacterial Efficacy
A recent study synthesized various derivatives of this compound and evaluated their antibacterial activity against clinical isolates. The findings indicated that modifications on the isoxazole ring significantly influenced the antibacterial potency. The most effective derivative exhibited an MIC of 32 µg/mL against E. coli, suggesting a promising lead for further development .
Urease Inhibition Analysis
Another research effort focused on the structure-activity relationship (SAR) concerning urease inhibition. The study highlighted that modifications on the acetamide side significantly impacted inhibition efficacy. For example, derivatives with methyl substitutions on the isoxazole ring showed enhanced inhibitory action compared to unsubstituted counterparts .
Data Tables
| Activity Type | Compound | IC50/MIC (µM/µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | This compound | 32 µg/mL | Effective against E. coli |
| Urease Inhibition | Related sulfonamide derivative | 9.95 µM | Significant inhibition observed |
| Anti-inflammatory | Various derivatives | Not specified | Modulates cytokine production |
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for N-(4-(N-(2-(3-methylisoxazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide?
The synthesis involves multi-step reactions, including sulfamoyl group introduction and isoxazole ring formation. Key steps require coupling reactions under inert atmospheres (e.g., nitrogen) using solvents like toluene or dioxane. Optimal conditions include maintaining pH 6.5–7.5 and temperatures of 60–80°C. Purification is achieved via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1). Critical parameters include stoichiometric control of sulfamoyl chloride intermediates and protecting group strategies for the isoxazole moiety .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d6 confirms proton environments (e.g., isoxazole C-H at δ 6.2–6.5 ppm) and carbon骨架 integrity.
- High-Resolution Mass Spectrometry (HRMS): Accurately verifies molecular weight (±2 ppm error).
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient, 40–80% over 20 min) assess purity (≥95%).
- Elemental Analysis: Validates C, H, N, S content (±0.3% theoretical values) .
Q. How should researchers design initial biological activity screening assays for this compound?
Use standardized in vitro enzymatic assays (e.g., kinase inhibition with ATP concentration controls at 1 mM). Include positive controls (e.g., staurosporine for kinase targets) and triplicate measurements. Cell-based assays (IC50 determination) should employ MTT viability tests in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Data normalization to DMSO vehicle controls is critical .
Advanced Research Questions
Q. How can computational methods optimize the compound's binding affinity to target enzymes while maintaining metabolic stability?
- Molecular Dynamics (MD) Simulations: Use AMBER force fields to model enzyme-ligand interactions (e.g., hydrogen bonding with kinase catalytic domains).
- Free Energy Perturbation (FEP): Predict ΔΔG values for methyl/isoxazole substituent modifications.
- QSAR Models: Incorporate Hammett σ values of substituents to predict activity-stability trade-offs. Validate with human liver microsomal assays (NADPH regeneration system) to measure intrinsic clearance .
Q. What methodology enables comparative analysis of structure-activity relationships (SAR) between this compound and its analogs?
Develop a congeneric series with systematic modifications (e.g., isoxazole methyl → ethyl, sulfamoyl → sulfonyl). Test analogs in parallel using:
| Modification | IC50 (μM) | LogP Change | Metabolic Stability (t1/2) |
|---|---|---|---|
| 3-Me Isoxazole (parent) | 0.45 ± 0.12 | +0.3 | 42 min |
| Sulfamoyl → Sulfonyl | >10-fold increase | -0.7 | <15 min |
Analyze trends via 3D pharmacophore mapping and Hansch analysis .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Standardized Assays: Replicate studies under identical conditions (pH 7.4, 37°C) with reference inhibitors.
- Orthogonal Validation: Surface plasmon resonance (SPR) confirms binding kinetics (KD).
- Statistical Analysis: Apply Cohen’s d to quantify effect sizes and identify outliers.
- Proteome Profiling: Thermal shift assays assess off-target interactions .
Q. What strategies mitigate off-target effects observed in high-throughput screening (HTS)?
- Counter-Screening: Test against related enzymes (e.g., 50-kinase panel for selectivity).
- CRISPR-Cas9 Knockout Models: Validate target specificity in isogenic cell lines.
- Proteomic Profiling: Identify non-target protein interactions via affinity pulldown-MS .
Methodological Considerations
Q. How should stability studies under various pH and temperature conditions be conducted for long-term storage?
- Accelerated Stability Testing: 40°C/75% relative humidity (ICH Q1A guidelines) over 6 months with periodic HPLC analysis.
- pH Stability: Incubate in buffer solutions (pH 1.2–8.0) for 24 hours; monitor degradation via LC-MS.
- Storage Recommendations: Lyophilized form at -20°C with desiccant (silica gel) .
Q. What experimental models best predict the compound’s pharmacokinetic (PK) profile during preclinical development?
- Caco-2 Permeability: Papp >1×10<sup>-6</sup> cm/s indicates good absorption.
- Hepatic Clearance: Human liver microsomes + NADPH regeneration system.
- In Vivo PK: Sprague-Dawley rats (IV/PO dosing) with LC-MS/MS quantification. Apply PBPK modeling for human dose extrapolation .
Data Contradiction Analysis
Q. How can conflicting reports on synthetic yields be reconciled?
Variations often arise from:
- Reagent Purity: Ensure sulfamoyl chloride purity >98% (GC-MS validated).
- Solvent Anhydrity: Use molecular sieves for toluene/dioxane.
- Catalyst Loading: Optimize Pd(PPh3)4 to 2–5 mol% via DoE (Design of Experiments).
Comparative studies show yield improvements from 32% to 68% under rigorously controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
